molecular formula C11H14AsNO3S2 B1667615 Arsthinol CAS No. 119-96-0

Arsthinol

Cat. No.: B1667615
CAS No.: 119-96-0
M. Wt: 347.3 g/mol
InChI Key: MRUDSZSRLQAPOG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Arsthinol is synthesized by the complexation of acetarsol with 2,3-dimercaptopropanol. The reaction involves the formation of a dithiarsolan ring, which is a key structural feature of this compound .

Industrial Production Methods: Industrial production of this compound involves high-pressure homogenization to produce nanosuspensions. This method enhances the bioavailability and therapeutic efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions: Arsthinol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmacological Properties

Arsthinol is characterized as a weak organic acid with a pKa of 9.5 and exhibits low solubility in aqueous solutions (70 mg/L) . Its lipophilic nature (log P = 2.34) contributes to significant protein binding (85-88% over time) . These properties are crucial for its formulation in various therapeutic contexts, especially in nanosuspensions aimed at enhancing bioavailability.

Antileukemic Activity

Case Study: Nanosuspensions for Acute Promyelocytic Leukemia

A pivotal study investigated the antileukemic properties of this compound using nanosuspensions. The research demonstrated that this compound effectively inhibited the growth of NB4 acute promyelocytic leukemia cells with an IC50 value of 0.78 µmol/L after 24 hours, outperforming arsenic trioxide (IC50 = 1.60 µmol/L) and melarsoprol (IC50 = 1.44 µmol/L) . The nanosuspension formulation reduced the drug's access to the brain while maintaining high concentrations in the bone marrow, suggesting a targeted therapeutic approach with potentially lower neurotoxicity .

Compound IC50 (µmol/L) Cmax (Bone Marrow) Cmax (Brain)
This compound0.78 ± 0.082 µmol/g0.03 µmol/g
Arsenic Trioxide1.60 ± 0.23Not specifiedNot specified
Melarsoprol1.44 ± 0.08Not specifiedNot specified

Antimicrobial Applications

This compound has also shown promise as an antimicrobial agent. Its ability to combat various pathogens has been explored, particularly in cases of intestinal amebiasis . The compound was administered to patients diagnosed with amebiasis, demonstrating efficacy in reducing parasite load .

Clinical Implications and Future Research

The potential applications of this compound extend beyond leukemia treatment and into broader oncological and infectious disease contexts. Future research should focus on:

  • Long-term Efficacy : Evaluating the long-term effects of this compound treatment on various cancers.
  • Combination Therapies : Investigating synergistic effects when combined with other chemotherapeutic agents.
  • Safety Profiles : Comprehensive studies on the safety and side effects associated with prolonged use.

Mechanism of Action

Arsthinol exerts its effects by interacting with thiol groups in proteins and enzymes, disrupting their normal function. This interaction leads to the inhibition of key metabolic pathways in protozoa and cancer cells. The compound targets enzymes involved in cellular respiration and DNA synthesis, leading to cell death .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its well-tolerated profile among trivalent organoarsenicals and its broad spectrum of activity against protozoal infections and cancer cells. Its ability to form stable nanosuspensions further enhances its therapeutic potential .

Biological Activity

Arsthinol is an antiprotozoal agent that has shown potential in treating conditions such as amoebiasis and yaws. First synthesized in 1949, it belongs to the class of trivalent organoarsenicals and has been explored for its biological activity, particularly in the context of cancer treatment. This article delves into the biological activity of this compound, supported by case studies, pharmacological data, and research findings.

  • Chemical Formula : C₁₁H₁₄AsNO₃S₂
  • Molecular Weight : 347.285 g/mol
  • Synonyms : Arsthinenol

Structure

This compound's structure includes an acetamide group conjugated to a phenyl group, characteristic of acetanilides. This structural feature contributes to its biological activity.

Antiprotozoal Activity

This compound exhibits significant antiprotozoal properties, particularly against:

  • Amoebiasis : It effectively targets Entamoeba histolytica, the causative agent of amoebic dysentery.
  • Yaws : The compound is also effective against Treponema pallidum pertenue, responsible for yaws.

Antileukemic Activity

Recent studies have investigated the potential of this compound as an antileukemic agent. Research focused on developing nanosuspensions of this compound to enhance its pharmacokinetics and limit central nervous system toxicity.

Study Findings

  • A study demonstrated that this compound nanosuspensions exhibited promising anti-leukemic activity against NB4 promyelocytic leukemia cells, indicating its potential use in cancer therapy .
  • The pharmacokinetic profile of these nanosuspensions showed improved bioavailability and reduced toxicity compared to traditional formulations .

While specific mechanisms remain under investigation, it is hypothesized that this compound's biological activity may involve:

  • Interference with cellular processes in protozoa and cancer cells.
  • Induction of apoptosis in malignant cells through oxidative stress mechanisms.

Toxicity Profile

This compound has a relatively well-tolerated profile compared to other organoarsenicals. However, toxicity data indicates:

  • LD50 (Oral) :
    • Mouse: 300 mg/kg
    • Rabbit: 3200 mg/kg
    • Rat: 980 mg/kg .

Adverse Effects

Common adverse effects associated with this compound include gastrointestinal disturbances and potential neurotoxicity at higher doses. Continuous monitoring during clinical application is recommended.

Case Study on Arsenic Exposure and Lung Cancer

A case-control study examining arsenic exposure through drinking water revealed insights into the long-term risks associated with arsenic compounds like this compound. The study involved:

  • Participants : 196 lung cancer cases and 359 controls.
  • Findings : Odds ratios indicated a potential link between arsenic concentrations above regulatory standards and increased lung cancer risk, suggesting that compounds like this compound may carry similar risks due to their arsenic content .

Clinical Observations

Clinical observations have noted the effectiveness of this compound in treating infections resistant to other therapies. Its use in combination with antibiotics has shown enhanced therapeutic outcomes in specific cases .

Properties

IUPAC Name

N-[2-hydroxy-5-[4-(hydroxymethyl)-1,3,2-dithiarsolan-2-yl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14AsNO3S2/c1-7(15)13-10-4-8(2-3-11(10)16)12-17-6-9(5-14)18-12/h2-4,9,14,16H,5-6H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRUDSZSRLQAPOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)[As]2SCC(S2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14AsNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40861753
Record name N-{2-Hydroxy-5-[4-(hydroxymethyl)-1,3,2-dithiarsolan-2-yl]phenyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40861753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119-96-0
Record name N-[2-Hydroxy-5-[4-(hydroxymethyl)-1,3,2-dithiarsolan-2-yl]phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arsthinol [INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arsthinol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08928
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name N-{2-Hydroxy-5-[4-(hydroxymethyl)-1,3,2-dithiarsolan-2-yl]phenyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40861753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Arsthinol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.965
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ARSTHINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QNT09A162Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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